molecular formula C20H17ClN6O2S B11245718 2-[(6-benzyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide

2-[(6-benzyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide

Cat. No.: B11245718
M. Wt: 440.9 g/mol
InChI Key: WJHLEKHEIQSBBI-UHFFFAOYSA-N
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Description

2-[(6-benzyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazolotriazine derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a pharmacophore in drug design. The presence of multiple functional groups, including a benzyl group, a hydroxyl group, and a sulfanyl group, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-benzyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazolotriazine core: This can be achieved by cyclization of appropriate hydrazine derivatives with cyanogen bromide under basic conditions.

    Introduction of the benzyl group: Benzylation of the triazolotriazine core can be performed using benzyl bromide in the presence of a base such as potassium carbonate.

    Hydroxylation: The hydroxyl group can be introduced via selective oxidation using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Thioether formation: The sulfanyl group is introduced by reacting the hydroxylated intermediate with thiourea or a similar sulfur donor.

    Acetamide formation: Finally, the acetamide moiety is introduced by reacting the intermediate with 3-chloro-4-methylphenyl isocyanate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde, depending on the conditions used.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate, various nucleophiles.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a pharmacophore in the design of new drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.

    Biological Studies: As a probe to study the interactions of triazolotriazine derivatives with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: Potential use as a precursor in the synthesis of more complex organic molecules with desired properties for industrial applications.

Mechanism of Action

The mechanism of action of 2-[(6-benzyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: These compounds share the triazole ring structure and have similar biological activities.

    Triazolotriazine derivatives: Compounds with similar core structures but different substituents.

    Benzyl-substituted compounds: Compounds with benzyl groups that contribute to their biological activity.

Uniqueness

2-[(6-benzyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzyl group, hydroxyl group, and sulfanyl group in the same molecule allows for diverse interactions with biological targets, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C20H17ClN6O2S

Molecular Weight

440.9 g/mol

IUPAC Name

2-[(6-benzyl-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide

InChI

InChI=1S/C20H17ClN6O2S/c1-12-7-8-14(10-15(12)21)22-17(28)11-30-20-25-24-19-23-18(29)16(26-27(19)20)9-13-5-3-2-4-6-13/h2-8,10H,9,11H2,1H3,(H,22,28)(H,23,24,29)

InChI Key

WJHLEKHEIQSBBI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C(=O)N3)CC4=CC=CC=C4)Cl

Origin of Product

United States

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